molecular formula C17H12N2O3 B6496652 2-[(quinolin-3-yl)carbamoyl]benzoic acid CAS No. 349489-07-2

2-[(quinolin-3-yl)carbamoyl]benzoic acid

Cat. No.: B6496652
CAS No.: 349489-07-2
M. Wt: 292.29 g/mol
InChI Key: LDIWNRYLPPMADZ-UHFFFAOYSA-N
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Description

2-[(quinolin-3-yl)carbamoyl]benzoic acid is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(quinolin-3-yl)carbamoyl]benzoic acid typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method often employs palladium catalysts and boron reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(quinolin-3-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in solvents like ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted quinoline derivatives.

Scientific Research Applications

2-[(quinolin-3-yl)carbamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(quinolin-3-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), which plays a crucial role in aerobic glycolysis in cancer cells . By inhibiting LDHA, this compound can disrupt the metabolic processes in cancer cells, leading to reduced lactate production and increased oxygen consumption, ultimately promoting apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(quinolin-3-yl)carbamoyl]benzoic acid is unique due to its specific structure, which allows it to interact with molecular targets like LDHA with high specificity and potency. Its ability to inhibit key metabolic enzymes in cancer cells makes it a promising candidate for therapeutic development.

Properties

IUPAC Name

2-(quinolin-3-ylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIWNRYLPPMADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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